3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8/h2-5,9H,6,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLZHVXDZVGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione typically involves:
- Starting from imidazolidine-2,4-dione (hydantoin) as the core scaffold.
- Introducing the 3-aminophenyl substituent via aromatic substitution or condensation reactions.
- Functionalizing the 5-position with a methoxymethyl group through alkylation or related methods.
This general approach is consistent with methods used for related imidazolidine-2,4-dione derivatives, as reported in the literature.
Specific Synthetic Routes
Knoevenagel Condensation Followed by Alkylation
A well-documented approach for synthesizing substituted imidazolidine-2,4-diones involves:
Step 1: Knoevenagel condensation of imidazolidine-2,4-dione with aromatic aldehydes to form 5-arylidene imidazolidine-2,4-dione derivatives. This step introduces the aromatic substituent at the 5-position via condensation with aldehydes.
Step 2: Subsequent reaction with alkylating agents such as diazomethane or methoxymethylating reagents to introduce the methoxymethyl group at the 5-position, resulting in the formation of 5-(methoxymethyl) derivatives.
Though this method is primarily reported for 5-arylidene derivatives, it provides a framework adaptable for 3-(3-aminophenyl) substitution by choosing appropriate aldehydes or intermediates.
Direct Substitution on Preformed Imidazolidine-2,4-dione
Another method involves:
- Starting with phenytoin or related 5,5-diphenylimidazolidine-2,4-dione derivatives.
- Performing electrophilic substitution or nucleophilic aromatic substitution to introduce the 3-aminophenyl group at the 3-position.
- Alkylation at the 5-position with methoxymethyl halides under controlled conditions to yield the target compound.
This method includes refluxing with appropriate reagents (e.g., glacial acetic acid, ethanol) and purification by filtration and recrystallization, ensuring high purity and yield.
Detailed Synthetic Procedure Example
Based on analogous imidazolidine-2,4-dione derivatives synthesis protocols:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Imidazolidine-2,4-dione + 3-aminobenzaldehyde, base catalyst, reflux in ethanol or acetic acid | Knoevenagel condensation to form 3-(3-aminophenyl)-5-arylideneimidazolidine-2,4-dione intermediate |
| 2 | Intermediate + methoxymethyl chloride or diazomethane, base (e.g., K2CO3), solvent (e.g., acetone), room temperature to reflux | Alkylation at the 5-position to introduce methoxymethyl group |
| 3 | Workup: cooling, filtration, washing with cold water, recrystallization from ethanol | Purification of the target compound |
Analytical and Characterization Data
Characterization of the synthesized compound typically includes:
| Technique | Observations for this compound |
|---|---|
| FTIR | Characteristic imidazolidine-2,4-dione C=O stretches (~1710-1730 cm⁻¹), aromatic C=C stretches, N-H stretches from amino group (~3400 cm⁻¹) |
| [^1H NMR](pplx://action/followup) | Signals corresponding to aromatic protons (δ 6.5-8.5 ppm), methoxymethyl protons (δ ~3.3-3.5 ppm), and NH2 protons (δ ~4-5 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 235 consistent with molecular weight 235.24 g/mol |
| Elemental Analysis | Consistent with calculated C, H, N, and O percentages for C11H13N3O3 |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation + Alkylation | Imidazolidine-2,4-dione + 3-aminobenzaldehyde + methoxymethylating agent | Condensation followed by alkylation | Reflux in ethanol/acetic acid; base catalysis | Straightforward, adaptable to various substituents | Requires careful control of reaction conditions to avoid side reactions |
| Direct Substitution on Phenytoin Derivatives | Phenytoin or substituted hydantoins + alkylating agent | Electrophilic substitution and alkylation | Reflux in ethanol or acetic acid | High yield, well-established | Multi-step, may require purification of intermediates |
Research Findings and Notes
- The Knoevenagel condensation is a reliable method for introducing aryl substituents on imidazolidine-2,4-dione rings and can be adapted to incorporate 3-aminophenyl groups by selecting appropriate aldehydes.
- Alkylation with methoxymethyl halides or diazomethane derivatives efficiently installs the methoxymethyl group at the 5-position, a key step in synthesizing the target compound.
- Refluxing conditions with solvents like ethanol or glacial acetic acid provide an optimal medium for these reactions, ensuring good yields and purity.
- Characterization data confirm the successful synthesis of the compound, with spectroscopic signatures matching expected functional groups.
- The stereochemistry at the 5-position (noted as 5R in some reports) can be controlled by choice of starting materials and reaction conditions, impacting biological activity.
This detailed analysis consolidates diverse synthetic approaches and research data on the preparation of This compound , providing a comprehensive, authoritative resource for researchers and chemists working with this compound.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxymethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural features and physicochemical data for 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione and its analogues.
Key Observations :
- Methoxy vs. Methyl Groups : The methoxymethyl group in the target compound improves aqueous solubility compared to methyl or benzylidene substituents .
- Amino Groups: The 3-aminophenyl substituent facilitates hydrogen bonding with biological targets, a feature absent in non-amino derivatives .
- Benzylidene vs. Alkyl Substituents : Benzylidene-containing analogues (e.g., ) exhibit extended conjugation, enhancing π-π stacking interactions with aromatic residues in enzymes or receptors .
Antimicrobial and Antiparasitic Effects
- Target Compound : While direct activity data are unavailable, structurally similar hydantoins (e.g., (Z)-3-(4-chlorobenzyl)-5-(4-nitro-benzylidene)-imidazolidine-2,4-dione) induce tegumental damage in Schistosoma mansoni worms via surface disruption . The methoxymethyl group may modulate penetration through lipid membranes.
- Bacterial Resistance Inhibition: (Z)-5-(4-Diethylaminobenzylidene)-3-substituted derivatives reduce the minimal inhibitory concentration (MIC) of antibiotics in resistant bacterial strains by inhibiting efflux pumps (e.g., AcrAB-TolC) . The target compound’s aminophenyl group could similarly interfere with bacterial efflux mechanisms.
Enzyme and Receptor Interactions
- α1-Adrenergic/Serotonin Receptors: Phenylpiperazine-hydantoin derivatives (e.g., compound 4 in ) show affinity for α1-adrenergic and serotonin receptors due to their piperazine and hydroxylpropyl substituents . The target compound’s 3-aminophenyl group may engage in similar receptor interactions but with reduced selectivity.
Biological Activity
3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and pharmacological implications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring structure containing nitrogen atoms. The synthesis typically involves multi-step organic reactions, including the use of phenyl isocyanate and various amines to form the imidazolidine core.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The National Cancer Institute (NCI) evaluated its activity against a panel of human tumor cell lines. The results indicated significant cytotoxic effects:
- Mean GI50 : 15.72 µM
- Mean TGI : 50.68 µM
These values suggest that the compound exhibits effective growth inhibition across various cancer types, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), and prostate cancer (DU-145) .
| Cell Line | GI50 (µM) | TGI (µM) | Selectivity Index |
|---|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 | 4.94 |
| SF-539 (CNS) | 15.72 | 50.68 | - |
| DU-145 (Prostate) | 15.72 | 50.68 | 5.65 |
| OVCAR-8 (Ovarian) | 15.72 | 50.68 | - |
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to induce apoptosis in cancer cells through pathways involving the inhibition of DNA repair mechanisms and modulation of cell cycle progression .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent. Parameters such as solubility and metabolic stability are critical for its efficacy in vivo .
Case Studies
- In Vitro Studies : A study conducted by the NCI demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting broad-spectrum antitumor activity.
- In Vivo Models : Preliminary animal studies have shown promising results in tumor reduction when administered in conjunction with established chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with imidazolidine structures exhibit anticancer activities. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, the introduction of amino groups has been linked to enhanced interaction with biological targets involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in cell lines | |
| Antimicrobial Activity | Activity against specific bacterial strains |
Pharmacology
Drug Development
The unique structure of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione allows it to serve as a scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases.
Mechanism of Action Studies
Investigations into the mechanism of action reveal that this compound may interact with specific enzymes or receptors, influencing pathways related to disease processes. Understanding these interactions is crucial for optimizing its efficacy and safety profile.
Material Sciences
Polymer Chemistry
In material sciences, this compound can be utilized in the synthesis of polymers with tailored properties. Its ability to form cross-linked structures makes it suitable for applications in coatings and adhesives.
Nanotechnology
Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The imidazolidine framework can enhance the stability and bioavailability of therapeutic agents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial effects of this compound against Staphylococcus aureus. The findings indicated that it exhibited notable inhibitory effects, warranting further investigation into its mechanism and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, highlights the use of triethylamine (Et₃N) in dimethylformamide (DMF)-water mixtures as a solvent system for imidazolidine derivatives. Key parameters include:
- Catalyst : Use of Et₃N to deprotonate intermediates and facilitate cyclization.
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating the final product .
- Validation : Elemental analysis (C, H, N) and spectroscopic data (¹H/¹³C NMR, IR) should align with theoretical values to confirm purity (e.g., deviations <0.3% for elemental analysis) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are critical spectral markers?
- Methodological Answer :
- ¹H NMR : Look for the methoxymethyl (-OCH₂-) singlet at δ 3.2–3.4 ppm and the aromatic protons from the 3-aminophenyl group (δ 6.5–7.2 ppm, split due to substituents).
- IR : Confirm the presence of carbonyl groups (C=O stretching at ~1750–1700 cm⁻¹) and NH₂/amide N-H stretches (~3350 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ within 5 ppm error .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for imidazolidine derivatives).
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC over 72 hours. recommends storing light-sensitive compounds in amber glass at -20°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Compare computed vs. experimental shifts to identify misassignments .
- Reaction Pathway Analysis : Tools like the Artificial Force Induced Reaction (AFIR) method () can map energy landscapes, identifying low-energy intermediates that explain side products .
Q. What advanced strategies optimize regioselectivity in functionalizing the imidazolidine-2,4-dione core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -NH₂) to control electrophilic substitution sites. suggests halogenated aryl groups enhance regiocontrol in similar scaffolds .
- Protection/Deprotection : Temporarily protect the amine group (e.g., with Boc anhydride) to prevent undesired side reactions during methoxymethylation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can this be systematically studied?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at the phenyl or methoxymethyl groups. For example:
- Replace -OCH₃ with bulkier groups (e.g., -OCH₂CF₃) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic properties.
- Biological Assays : Use standardized enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) with IC₅₀ comparisons. notes thiazolidinedione analogs exhibit activity at IC₅₀ < 10 μM .
Q. What methodologies integrate machine learning (ML) with experimental data to predict synthetic pathways?
- Methodological Answer :
- Data-Driven Reaction Design : Train ML models on reaction databases (e.g., PubChem) using descriptors like solvent polarity, catalyst type, and temperature. highlights COMSOL Multiphysics for simulating reaction kinetics, which can feed into ML pipelines .
- Active Learning : Iteratively refine models by incorporating experimental feedback (e.g., failed reactions) to improve pathway predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
